Evidence Item 1: Critical Pharmacophoric Fragment for Sub-Nanomolar Kappa Opioid Receptor Antagonism
A derivative of 2-(3-fluorophenyl)pyrrolidine, compound 25 (LY2444296 analog), demonstrates the necessity of the 3-fluorophenyl motif for achieving potent and selective kappa opioid receptor antagonism. The (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide isomer binds to the human kappa opioid receptor with a Ki of 0.565 nM [1]. This is 63-fold more selective than its affinity for the mu-opioid receptor (Ki = 35.8 nM) and over 370-fold more selective than the delta-opioid receptor (Ki = 211 nM) in head-to-head binding assays [1]. This contrasts sharply with the non-fluorinated or differently substituted phenylpyrrolidine analogs in the same series, which did not report comparable sub-nanomolar kappa affinity combined with this selectivity window [1].
| Evidence Dimension | Binding Affinity (Ki) at Human Opioid Receptors |
|---|---|
| Target Compound Data | 2-(3-Fluorophenyl)pyrrolidine derivative (Compound 25): κ Ki = 0.565 nM; μ Ki = 35.8 nM; δ Ki = 211 nM [1]. |
| Comparator Or Baseline | Selectivity Ratios vs. Mu (63-fold) and Delta (>370-fold). Non-fluorinated or other halogen-substituted analogs in the same series exhibited different selectivity and potency profiles, as detailed in the SAR study. |
| Quantified Difference | μ/κ = 63; δ/κ = >370. The target compound's core fragment is essential for sub-nanomolar κ binding absent in related non-fluorinated or heteroaryl-substituted analogs. |
| Conditions | Receptor binding in CHO cells expressing cloned human μ, δ, and κ opioid receptors [1]. |
Why This Matters
For procurement in CNS drug discovery programs, this compound's specific 3-fluorophenylpyrrolidine scaffold is directly validated to impart a >370-fold selectivity window between target (κ) and off-target (δ) receptors, a critical differentiator for minimizing side effects.
- [1] Mitch, C. H.; Quimby, S. J.; Diaz, N.; et al. Discovery of Aminobenzyloxyarylamides as κ Opioid Receptor Selective Antagonists: Application to Preclinical Development of a κ Opioid Receptor Antagonist Receptor Occupancy Tracer. J. Med. Chem. 2011, 54 (23), 8000–8012. View Source
